Hypothetical vs. Experimental LogP as a Determinant of Membrane Permeability
In the absence of direct experimental data, computational property prediction differentiates the compound from simple piperidine analogs. The target compound has a predicted XLogP3 of 2.0 [1], which places it within the optimal range for oral bioavailability (Lipinski's rule). In contrast, a simpler and commercially more common analog, 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide, lacks the 4-methoxyphenyl and 3-oxo substituents, resulting in a significantly lower predicted XLogP3 of 0.8 [2]. This difference of 1.2 log units suggests a potential for substantially better passive membrane permeability and a different absorption-distribution profile for the target compound, making it a distinct choice for permeability-sensitive assays, though this prediction requires biological validation.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (Predicted) |
| Comparator Or Baseline | 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide: XLogP3 = 0.8 (Predicted) |
| Quantified Difference | Δ XLogP3 = +1.2 |
| Conditions | Computational prediction using XLogP3 algorithm from chemical structure. |
Why This Matters
This matters for procurement because if a project aims to screen compounds with passive cellular permeability, the target compound's higher lipophilicity profile makes it a scientifically distinct candidate from its simpler analogs, justifying its selection despite higher cost and limited availability.
- [1] PubChem. (2024). Compound Summary for CID 5184064: 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide. National Institutes of Health. View Source
- [2] PubChem. (2024). Compound Summary for CID 2779059: 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide. National Institutes of Health. View Source
